molecular formula C10H8O4 B082437 5-Methoxybenzofuran-2-carboxylic acid CAS No. 10242-08-7

5-Methoxybenzofuran-2-carboxylic acid

Cat. No. B082437
CAS RN: 10242-08-7
M. Wt: 192.17 g/mol
InChI Key: XZELWEMGWISCTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Methoxybenzofuran-2-carboxylic acid has been explored in various studies. For instance, novel compounds have been synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, demonstrating the flexibility and utility of this chemical structure as a precursor for more complex molecules (Jiang et al., 2012). These studies highlight the compound's significance in the development of new chemical entities.

Molecular Structure Analysis

The molecular structure of 5-Methoxybenzofuran-2-carboxylic acid and its derivatives has been characterized through various spectroscopic techniques, including X-ray diffraction analysis. Such analyses provide insights into the spatial arrangement and the electronic environment of the molecule, which are crucial for understanding its reactivity and interactions with other molecules. For example, the spatial structure of certain derivatives was determined, shedding light on the molecular conformation and the impact of substituents on the compound's optical properties (Jiang et al., 2012).

Chemical Reactions and Properties

The reactivity of 5-Methoxybenzofuran-2-carboxylic acid encompasses its participation in various chemical reactions to form novel heterocyclic compounds. These reactions utilize the benzofuran moiety as a scaffold for the synthesis of polycyclic heteroaromatic compounds, demonstrating the compound's versatility in organic synthesis (Patankar et al., 2008).

Physical Properties Analysis

The physical properties of 5-Methoxybenzofuran-2-carboxylic acid, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for predicting the behavior of the compound in different environments and for its formulation in various applications. While specific physical properties were not detailed in the available studies, such properties can be inferred from the molecular structure and related compounds.

Chemical Properties Analysis

The chemical properties of 5-Methoxybenzofuran-2-carboxylic acid, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are influenced by its functional groups and overall molecular structure. Studies on derivatives of this compound have revealed how substituents affect its UV-vis absorption and fluorescence spectral characteristics, providing insights into its chemical behavior and potential applications in materials science (Jiang et al., 2012).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 2-Carboxy-6-methoxybenzofuran-3-acetic acid anhydride, a related compound, is used for synthesizing novel polycyclic heteroaromatic compounds with various applications in chemistry and pharmacology (Patankar et al., 2008).

  • Analytical Chemistry : In the field of honey analysis, compounds related to 5-Methoxybenzofuran-2-carboxylic acid are identified and quantified using high-performance liquid chromatography, demonstrating its role in food quality assessment (Nozal et al., 2001).

  • Synthetic Intermediates : The dianionic species derived from benzofurancarboxylic acids, including those related to 5-Methoxybenzofuran-2-carboxylic acid, serve as useful intermediates in organic synthesis, facilitating the creation of various chemical structures (Buttery et al., 1984).

  • Pharmaceutical Research : Derivatives of 5-Methoxybenzofuran-2-carboxylic acid have been explored for their potential as anti-inflammatory and analgesic agents. This indicates its significance in the development of new therapeutic drugs (Muchowski et al., 1985).

  • Antimicrobial Activity : New pyridine derivatives synthesized from compounds related to 5-Methoxybenzofuran-2-carboxylic acid have shown variable and modest antimicrobial activity, suggesting their potential use in fighting infections (Patel et al., 2011).

  • Material Science : The synthesis of lanthanide complexes using derivatives of 5-Methoxybenzofuran-2-carboxylic acid demonstrates its application in the creation of new materials with unique properties (Zong et al., 2015).

Safety And Hazards

The safety information available for 5-Methoxybenzofuran-2-carboxylic acid indicates that it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

5-methoxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZELWEMGWISCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302272
Record name 5-Methoxybenzofuran-2-carboxylic acid
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzofuran-2-carboxylic acid

CAS RN

10242-08-7
Record name 5-Methoxybenzofuran-2-carboxylic acid
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Record name NSC 149912
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Record name 10242-08-7
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Record name 5-Methoxybenzofuran-2-carboxylic acid
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Record name 5-Methoxybenzofuran-2-carboxylic acid
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Synthesis routes and methods

Procedure details

The above prepared 5-methoxy-benzofuran-2-carboxylic acid ethyl ester (0.500 g, 2.27 mmol) was dissolved in 4.6 mL of THF/ethanol=1/1 and treated with 2.27 mL of aq. NaOH (3M, 3 eq.). The mixture was stirred for 2 h at ambient temperature and was then poured onto crashed ice/AcOEt/HCl dil.; the organic layer was washed with water, dried over sodium sulfate, and evaporated to dryness to leave 0.428 g of the title acid as off-white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.27 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice AcOEt HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF ethanol
Quantity
4.6 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
CD Buttery, DW Knight, AP Nott - Journal of the Chemical Society …, 1984 - pubs.rsc.org
The dianionic species, lithium 2-lithiobenzofuran-3-carboxylate (5) and lithium 3-lithipbenzofuran-2-carboxylate (11b) can be readily generated from the parent acids by reaction with …
Number of citations: 23 pubs.rsc.org
AN Grinev, SA Zotova - Chemistry of Heterocyclic Compounds, 1976 - Springer
… Alkaline hydrolysis of III gives 3-phenyl-5-methoxybenzofuran-2-carboxylic acid (V). The … 3-Phenyl-5-methoxybenzofuran-2-carboxylic Acid (V). A solution of 1.68 g (6.75 mmole) of III in …
Number of citations: 3 link.springer.com
FA Trofimov, TI Mukhanova, AN Grinev - Chemistry of Heterocyclic …, 1973 - Springer
… A suspension of 1 g (5.2 mmole) of 5-methoxybenzofuran2-carboxylic acid [7] and 0.9 ml of thionyl chloride in 10 ml of anhydrous dioxane was heated at 50-60 for 1.5 h and then …
Number of citations: 1 link.springer.com
D Fattori, M Porcelloni, P D'Andrea… - Journal of medicinal …, 2010 - ACS Publications
As part of a project aimed at the identification of a series of small, orally available antagonists for the hNK 2 receptor, starting from one of our capped dipeptide libraries, we succeeded …
Number of citations: 13 pubs.acs.org
Y Fukuda, H Furuta, Y Kusama, H Ebisu… - Journal of medicinal …, 1999 - ACS Publications
… The ethyl ester of 16k (108 mg, 58%) was prepared from ethyl 5-aminoindole-2-carboxylate (100 mg, 0.49 mmol) and 5-methoxybenzofuran-2-carboxylic acid (94.2 mg, 0.49 mmol). …
Number of citations: 39 pubs.acs.org
GP Moloney, JA Angus, AD Robertson… - Australian journal of …, 2008 - CSIRO Publishing
… 1,1′-Carbonyldiimidazole (120.0 mg, 0.74 mmol) was added to a solution of 3-isopropoxy-5-methoxybenzofuran-2-carboxylic acid (150.0 mg, 0.6 mmol) dissolved in anhydrous THF (…
Number of citations: 10 www.publish.csiro.au
A Carrer, JC Florent, E Auvrouin… - The Journal of …, 2011 - ACS Publications
… Next, the Curtius rearrangement of 5-methoxybenzofuran-2-carboxylic acid 35 and 5-nitrobenzofuran-2-carboxylic acid 36 gave benzyl 5-methoxybenzofuran-2-ylcarbamate 37 and …
Number of citations: 21 pubs.acs.org
MJ Stoermer, CE Wright - Aust. J. Chem, 2008 - academia.edu
… 1,1 -Carbonyldiimidazole (120.0 mg, 0.74 mmol) was added to a solution of 3-isopropoxy-5-methoxybenzofuran-2-carboxylic acid (150.0 mg, 0.6 mmol) dissolved in anhydrous THF (5.0 …
Number of citations: 0 www.academia.edu
AK Banala, BA Levy, SS Khatri… - Journal of medicinal …, 2011 - ACS Publications
… 8e was prepared from 5-methoxybenzofuran-2-carboxylic acid and 7a according to general procedure B. The crude compound was purified by column chromatography using EtOAc/…
Number of citations: 81 pubs.acs.org
H Maus, F Barthels, SJ Hammerschmidt, K Kopp… - Bioorganic & Medicinal …, 2021 - Elsevier
In recent years, dengue virus (DENV) and Zika virus (ZIKV), both mosquito-borne members of the Flaviviridae family, have emerged as intercontinental health issues since their vectors …
Number of citations: 27 www.sciencedirect.com

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